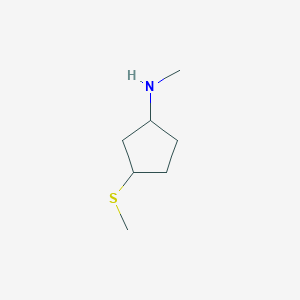

N-methyl-3-(methylsulfanyl)cyclopentan-1-amine

CAS No.: 1340395-09-6

Cat. No.: VC2828329

Molecular Formula: C7H15NS

Molecular Weight: 145.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340395-09-6 |

|---|---|

| Molecular Formula | C7H15NS |

| Molecular Weight | 145.27 g/mol |

| IUPAC Name | N-methyl-3-methylsulfanylcyclopentan-1-amine |

| Standard InChI | InChI=1S/C7H15NS/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | PCQIKLYNSUNDGZ-UHFFFAOYSA-N |

| SMILES | CNC1CCC(C1)SC |

| Canonical SMILES | CNC1CCC(C1)SC |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

N-methyl-3-(methylsulfanyl)cyclopentan-1-amine possesses a well-defined molecular structure with the formula C7H15NS and a molecular weight of 145.27 g/mol . The compound's structure centers around a five-membered cyclopentane ring that serves as the primary scaffold. Attached to this ring are two key functional groups:

-

A methylsulfanyl group (CH3S-) at position 3 of the cyclopentane ring

-

A methylamine group (CH3NH-) at position 1 of the cyclopentane ring

This structural arrangement creates a molecule with specific electronic distribution and steric properties that influence its chemical behavior and potential interactions with biological targets. The cyclopentane ring provides conformational constraints that affect the spatial orientation of the functional groups, potentially impacting their accessibility for interactions.

Physical and Chemical Properties

The available data on the physical and chemical properties of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine is summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C7H15NS |

| Molecular Weight | 145.27 g/mol |

| CAS Number | 1340395-09-6 |

| Chemical Classification | Amine, Thioether |

| Functional Groups | Secondary amine, Methylsulfanyl |

Chemical Identifiers and Nomenclature

Various chemical identifiers help in uniquely identifying and referencing N-methyl-3-(methylsulfanyl)cyclopentan-1-amine in chemical databases and literature:

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-methyl-3-methylsulfanylcyclopentan-1-amine |

| Standard InChI | InChI=1S/C7H15NS/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3 |

| Standard InChIKey | PCQIKLYNSUNDGZ-UHFFFAOYSA-N |

| SMILES | CNC1CCC(C1)SC |

| Canonical SMILES | CNC1CCC(C1)SC |

| PubChem Compound ID | 54595737 |

Synthesis Methodologies

General Synthetic Approaches

| Aspect | Details |

|---|---|

| Preferred Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Catalysts | Sodium hydride and other appropriate catalysts |

| Temperature Control | Critical for selectivity and yield |

| Reaction Time | Optimized based on reaction monitoring |

| Purification Methods | Likely chromatographic techniques |

The choice of solvent significantly impacts reaction efficiency, with THF and DMF being commonly selected due to their ability to dissolve a wide range of organic compounds and facilitate nucleophilic substitution reactions. Catalysts such as sodium hydride play crucial roles in activating reactive centers and promoting the desired transformations, enhancing reaction rates and potentially influencing the selectivity of the reactions.

Industrial Production Considerations

For large-scale production of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, continuous flow reactors may be employed to optimize reaction conditions and enhance productivity. These systems offer several advantages for industrial-scale synthesis:

-

Improved control over reaction parameters (temperature, pressure, residence time)

-

Enhanced heat and mass transfer characteristics

-

Reduced reaction times and increased throughput

-

Consistent product quality and reduced batch-to-batch variation

-

Scalability to meet varying production demands

The optimization of process parameters in continuous flow systems can lead to more efficient and cost-effective production of the target compound while maintaining high quality standards. This approach is particularly valuable when scaling up from laboratory-scale synthesis to larger production volumes, ensuring consistent quality and yield of the final product.

Biological and Pharmacological Properties

Mechanisms of Biological Interaction

The mechanism of action for N-methyl-3-(methylsulfanyl)cyclopentan-1-amine in biological systems involves interactions with specific molecular targets such as enzymes or receptors. These interactions are governed by several structural features:

-

The methylsulfanyl group influences binding affinity due to steric effects and unique electronic properties, potentially contributing to specific binding interactions with hydrophobic pockets in proteins

-

The secondary amine group facilitates hydrogen bonding as both a donor and acceptor, enabling electrostatic interactions with complementary groups in biological targets

-

The cyclopentane ring provides a semi-rigid scaffold that positions the functional groups in specific spatial orientations, affecting their accessibility for interaction with biological targets

These structural features collectively determine the compound's ability to interact with and potentially modulate the activities of various biological molecules. The specific combination of functional groups creates a unique electronic distribution and steric profile that could enable selective interactions with particular biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationships of N-methyl-3-(methylsulfanyl)cyclopentan-1-amine provides insights into how specific structural features contribute to its biological activities. The following table highlights these relationships:

| Structural Feature | Contribution to Biological Activity |

|---|---|

| Methylsulfanyl group | Influences binding affinity through steric and electronic effects |

| Secondary amine group | Facilitates hydrogen bonding and electrostatic interactions |

| Cyclopentane ring | Provides conformational constraints and proper spatial arrangement |

| Position of substituents | Affects interaction with binding pockets of target molecules |

Research Applications

Applications in Medicinal Chemistry

In medicinal chemistry research, N-methyl-3-(methylsulfanyl)cyclopentan-1-amine can serve multiple functions that leverage its unique structural features:

-

As a structural scaffold for developing new compounds with potential biological activities

-

As a pharmacological probe for studying specific biological pathways or targets

-

As a reference compound for structure-activity relationship studies

-

As a tool for investigating the role of amine and thioether functional groups in biological interactions

These applications exploit the compound's well-defined structure and functional group composition to advance understanding in medicinal chemistry and potentially contribute to drug discovery efforts. The specific arrangement of functional groups on the cyclopentane scaffold provides a unique chemical entity that can serve as a starting point for various medicinal chemistry investigations.

Synthetic Chemistry Applications

In synthetic organic chemistry, N-methyl-3-(methylsulfanyl)cyclopentan-1-amine can function as:

-

An intermediate in multi-step syntheses of more complex molecules

-

A building block for creating libraries of structurally related compounds

-

A model compound for developing new synthetic methodologies

-

A substrate for investigating the reactivity of cyclopentane derivatives with specific functional groups

The compound's functional groups provide opportunities for further chemical transformations, making it valuable in synthetic chemistry research for creating new molecular entities. Both the amine and thioether groups can participate in various chemical reactions, allowing for the elaboration of the basic structure into more complex molecular architectures.

Analytical Chemistry Applications

In analytical chemistry, this compound may serve as:

-

A reference standard for method development and validation

-

A model compound for studying the chromatographic behavior of amines and thioethers

-

A test substrate for evaluating new analytical techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume